
2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of benzothiazole groups attached to a fluorene core, which imparts distinct photophysical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene typically involves the reaction of 2-benzothiazolyl groups with a fluorene derivative. One common method includes the use of 2-(2’,4’-dihydroxyphenyl) benzothiazole and phthalic anhydride . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting metal ions due to its high selectivity and sensitivity.
Biology: The compound is employed in bioimaging and biosensing applications, where its fluorescent properties are utilized to visualize biological processes.
Medicine: Research is ongoing to explore its potential as a diagnostic tool for various diseases.
Mecanismo De Acción
The mechanism of action of 2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to the spirocyclic structure, which undergoes ring opening and closing in response to environmental changes. This mechanism allows it to act as a sensor for various analytes, including metal ions and small molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 9,9-bis[4-(9-carbazolyl) phenyl] fluorene (CPF)
- 9,9-bis[4-(carbazol-9-yl) phenyl]-2,7-di tert-butylfluorene (CPTBF)
Comparison
Compared to similar compounds, 2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene exhibits unique photophysical properties, such as higher fluorescence quantum yield and better selectivity for certain analytes . These characteristics make it particularly valuable in applications requiring high sensitivity and specificity.
Propiedades
Número CAS |
745079-41-8 |
|---|---|
Fórmula molecular |
C31H24N2S2 |
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
2-[7-(1,3-benzothiazol-2-yl)-9,9-diethylfluoren-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C31H24N2S2/c1-3-31(4-2)23-17-19(29-32-25-9-5-7-11-27(25)34-29)13-15-21(23)22-16-14-20(18-24(22)31)30-33-26-10-6-8-12-28(26)35-30/h5-18H,3-4H2,1-2H3 |
Clave InChI |
LTHSYOGVKMTAAV-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)C6=NC7=CC=CC=C7S6)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{2-[4-(2-{4-[bis(4-methoxyphenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-4-methoxy-N-(4-methoxyphenyl)aniline](/img/structure/B12514385.png)
![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)











